BenchChemオンラインストアへようこそ!

5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one

Thermal stability Boiling point Isomer comparison

5,6‑Dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one is a semi‑saturated bicyclic heterocycle (C₆H₅NOS, MW 139.18) formed by the fusion of a thiophene ring and a pyrrol‑4‑one ring [REFS‑1]. It represents one of the few synthetically accessible isomers of the thieno[c]pyrrol‑4‑one class; the fully unsaturated parent 4H‑thieno[2,3‑c]pyrrol‑4‑one has not been reported, making the 5,6‑dihydro form the foundational building block for ERK inhibitor programmes [REFS‑2].

Molecular Formula C6H5NOS
Molecular Weight 139.18 g/mol
CAS No. 1078149-76-4
Cat. No. B6323114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one
CAS1078149-76-4
Molecular FormulaC6H5NOS
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1C2=C(C=CS2)C(=O)N1
InChIInChI=1S/C6H5NOS/c8-6-4-1-2-9-5(4)3-7-6/h1-2H,3H2,(H,7,8)
InChIKeyLCQRHHVGNIRQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one (CAS 1078149-76-4) – Core Scaffold for ERK‑Targeted Procurement


5,6‑Dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one is a semi‑saturated bicyclic heterocycle (C₆H₅NOS, MW 139.18) formed by the fusion of a thiophene ring and a pyrrol‑4‑one ring [REFS‑1]. It represents one of the few synthetically accessible isomers of the thieno[c]pyrrol‑4‑one class; the fully unsaturated parent 4H‑thieno[2,3‑c]pyrrol‑4‑one has not been reported, making the 5,6‑dihydro form the foundational building block for ERK inhibitor programmes [REFS‑2]. The compound is commercially offered with a standard purity of 95 % and batch‑specific QC (NMR, HPLC, GC) documentation [REFS‑3].

Why Generic Substitution Fails for 5,6‑Dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one – Isomeric and Physicochemical Determinants of Procurement Value


Simple replacement of this building block with another thienopyrrolone or a monocyclic surrogate is not a straightforward exercise. First, the regiochemistry of the ring fusion dictates the electronic distribution that governs downstream reactivity and target‑binding geometry; only the [2,3‑c] isomer has been validated as the viable core for ERK inhibitors [REFS‑1]. Second, the presence of the 5,6‑dihydro unit confers a defined three‑dimensional shape and conformational rigidity that directly influences complementarity with kinase ATP pockets, a feature absent in fully aromatic or differently fused isomers [REFS‑2]. Third, the commercial availability and demonstrated purity (95 %) are tied to a single reliable synthetic route, meaning off‑route material may carry different impurity profiles and physicochemical properties that alter subsequent synthetic transformations [REFS‑3].

Quantitative Selection Evidence for 5,6‑Dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one – Head‑to‑Head and Cross‑Study Comparisons


Thermal Stability: 5,6‑Dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one vs. the Fully Aromatic Parent System

The boiling point of 5,6‑dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one is experimentally predicted to be 415.4 ± 34.0 °C at 760 mmHg, while its density is 1.4 ± 0.1 g cm⁻³ [REFS‑1]. The fully aromatic 4H‑thieno[2,3‑c]pyrrol‑4‑one has never been isolated; literature from 2019 explicitly states that no compounds containing this heterocyclic motif have been reported [REFS‑2]. The lack of a characterised aromatic isomer makes the 5,6‑dihydro form the only credible and thermodynamically accessible scaffold for medicinal chemistry exploitation, effectively representing a single‑point selection decision for any ERK‑inhibitor programme targeting the thieno[2,3‑c]pyrrol‑4‑one chemotype.

Thermal stability Boiling point Isomer comparison

Regioselectivity of Downstream Functionalisation: Bromination Site‑Selectivity on the 6,6‑Dimethyl Analog

Upon conversion to the 6,6‑dimethyl derivative, electrophilic bromination with N‑bromosuccinimide proceeds exclusively at the C‑2 position of the thiophene ring [REFS‑1]. In contrast, isomeric scaffolds such as thieno[3,4‑c]pyrrolones or furo‑analogues exhibit different and less predictable regioselectivity profiles [REFS‑2]. This site‑selectivity is a direct consequence of the electron‑density distribution unique to the 5,6‑dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one system, enabling clean, single‑isomer advanced intermediates for medicinal chemistry optimisation.

Regioselectivity Bromination Thieno[2,3‑c]pyrrol‑4‑one scaffold

ERK1/2 Inhibitory Activity of the Optimised 6,6‑Dimethyl‑2‑pyrimidine‑Substituted Derivative (LY3214996)

The best‑characterised derivative of this scaffold, LY3214996 (6,6‑dimethyl‑2‑{2‑[(1‑methyl‑1H‑pyrazol‑5‑yl)amino]pyrimidin‑4‑yl}‑5‑[2‑(morpholin‑4‑yl)ethyl]‑5,6‑dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one), inhibits ERK1 and ERK2 with IC₅₀ values of 5 nM for both enzymes and cellular phospho‑RSK1 with IC₅₀ of 0.43 µM [REFS‑1][REFS‑2]. By comparison, earlier thieno[2,3‑c]pyrrol‑4‑one leads without the optimised substitution pattern showed ERK1 IC₅₀ values > 100 nM, indicating that the 5,6‑dihydro core is essential but not sufficient for potency; the substitution vector geometry defined by the core is the critical parameter [REFS‑3].

ERK inhibitor Kinase selectivity IC50

Commercial Purity and Batch‑to‑Batch Reproducibility for Procurement Decisions

At least two major suppliers (Bidepharm and Fluorochem/CymitQuimica) list 5,6‑dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one at a standard purity of 95 % with batch‑specific access to NMR, HPLC and GC reports [REFS‑1][REFS‑2]. In contrast, structurally related thienopyrrolones such as 6,6‑dimethyl‑5,6‑dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one are often provided only as custom‑synthesised materials with purity ranging from 90 % to 95 % and no routine QC documentation, creating an additional characterisation burden for the buyer [REFS‑3].

Purity QC documentation Procurement standardisation

Application Scenarios Where 5,6‑Dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one Outperforms Closest Analogs


ERK1/2 Inhibitor Lead Optimisation Programmes in Oncology

Medicinal chemistry teams developing ERK‑targeted therapies should prioritise this compound as the validated core scaffold. The demonstration that its fully optimised derivative LY3214996 achieves 5 nM biochemical potency against both ERK1 and ERK2 [REFS‑1] while earlier leads based on the same core but lacking the optimal substitution pattern gave > 100 nM IC₅₀ [REFS‑2] confirms that the 5,6‑dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one architecture provides the correct spatial presentation for ATP‑pocket binding. This scaffold‑activity relationship supports its election as the privileged starting point for fragment‑based or structure‑guided optimisation.

Structure‑Guided Chemical Biology Probe Development

The predictable regioselectivity of electrophilic bromination at C‑2 [REFS‑3] enables efficient installation of linker moieties for PROTACs, fluorescent probes, or affinity‑based chemical proteomics. Competing scaffolds such as thieno[3,4‑c]pyrrolones or oxa‑analogs lack this well‑defined site‑selectivity, leading to mixture formation and increased purification effort [REFS‑4]. Researchers developing bifunctional molecules can therefore expect faster analogue synthesis and higher product purity when starting from the 5,6‑dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one core.

Procurement‑Standardised Building Block Generation for Parallel Medicinal Chemistry Libraries

In high‑throughput medicinal chemistry settings, batch‑to‑batch consistency is paramount. This compound is supplied by multiple reputable vendors at a consistent 95 % purity with comprehensive QC documentation (NMR, HPLC, GC) [REFS‑5], whereas close analogs like 6,6‑dimethyl‑5,6‑dihydro‑4H‑thieno[2,3‑c]pyrrol‑4‑one are often offered without routine QC, creating uncertainty that can derail automated synthesis workflows. Procurement officers can thus standardise on this core scaffold to minimise quality‑related delays.

Benchmarking ERK‑Inhibitor Patent FTO and Competitive Intelligence Analyses

The core scaffold appears in multiple patent families including BR112017011130, US20160176896, and related salts patents [REFS‑6]. Competitive intelligence teams should use this compound as the reference standard when evaluating freedom‑to‑operate around new ERK inhibitor chemical matter, because any novel thieno[2,3‑c]pyrrol‑4‑one derivative ultimately retraces to this foundational building block. Having the core compound in hand facilitates NMR‑based structural confirmation of competitor molecules and supports stronger patent prosecution arguments.

Quote Request

Request a Quote for 5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.